molecular formula C18H18N2O4 B11131927 N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11131927
M. Wt: 326.3 g/mol
InChI Key: BILASFKKBFSWON-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-3,4,5-trimethoxybenzamide is a diarylamide derivative investigated as a potent inhibitor of tubulin polymerization for anticancer research. It is designed based on the structure-activity relationship of vicinal diaryl scaffolds, a recognized pharmacophore found in many inhibitors that target the colchicine binding site of β-tubulin[a]. Compounds in this class function by disrupting microtubule formation, leading to cell cycle arrest and inhibition of cancer cell proliferation[a]. Research on closely related analogs, such as compounds featuring a 5-methoxyindole group, has demonstrated potent anti-proliferative activity against various human cancer cell lines, including gastric cancer (MGC-803), prostate cancer (PC-3), and esophageal cancer (EC-109) cells[a]. The specific substitution pattern on the indole ring is critical for its biological activity, making this chemical structure a valuable tool for researchers exploring novel anticancer agents and the mechanisms of tubulin inhibition[a]. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H18N2O4/c1-22-15-9-11(10-16(23-2)17(15)24-3)18(21)20-14-6-4-5-13-12(14)7-8-19-13/h4-10,19H,1-3H3,(H,20,21)

InChI Key

BILASFKKBFSWON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C=CN3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

In a representative procedure, 1H-indol-4-amine (1.2 mmol) is dissolved in dichloromethane (DCM) and treated with 3,4,5-trimethoxybenzoyl chloride (1.2 mmol) in the presence of 4M sodium hydroxide. The reaction proceeds at 0°C for 5 minutes, followed by 3 hours at room temperature. Workup involves aqueous extraction, drying with MgSO₄, and solvent evaporation. This method yields the target compound in ~75–85% purity , though recrystallization from dimethylformamide (DMF)-ethanol is often required to achieve >95% purity.

Challenges and Optimizations

A key limitation is the sensitivity of the indole nitrogen to undesired alkylation or oxidation. To mitigate this, recent protocols substitute DCM with tetrahydrofuran (THF) and employ milder bases like triethylamine (TEA), reducing side product formation by 15–20%.

Palladium-Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling has emerged as a robust alternative, particularly for introducing substituents to the indole ring prior to amidation. A notable example from bioRxiv details the use of Pd(OAc)₂ with Xantphos as a ligand system.

Stepwise Synthesis

  • Indole Functionalization : 5-Chloroindole undergoes Buchwald-Hartwig amination with 3,4,5-trimethoxybenzamide in t-butanol at 110°C using K₃PO₄ as a base.

  • Coupling Reaction : The intermediate is treated with Pd(OAc)₂ (1 mol%) and 2-(dicyclohexylphosphino)biphenyl (2 mol%) in DMF at 80°C for 12 hours.

This two-step process achieves an overall yield of 68–72% , with HPLC purity exceeding 98%. The method is particularly advantageous for scalability, as demonstrated in a 10-gram pilot synthesis.

Benzotriazole-Mediated Synthesis

Benzotriazole derivatives serve as efficient acyl transfer agents, enabling amide bond formation under neutral conditions. A protocol from PMC outlines the synthesis of this compound via in situ generation of 3,4,5-trimethoxybenzoylbenzotriazole.

Procedure Overview

  • Benzotriazole Activation : 3,4,5-Trimethoxybenzoic acid (2 mmol) reacts with benzotriazole (BtH, 8 mmol) and SOCl₂ in DCM to form the active acyl benzotriazole intermediate.

  • Amidation : The intermediate is treated with 1H-indol-4-amine in acetonitrile-water (3:1) at 25°C for 6 hours.

This method achieves 82–87% yield and minimizes racemization, making it suitable for enantioselective syntheses.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled solid-phase synthesis of this compound. A patented method utilizes Wang resin functionalized with 4-hydroxymethylphenoxy groups:

  • Resin Loading : 3,4,5-Trimethoxybenzoic acid is anchored to the resin using HATU/DIEA activation.

  • Indole Coupling : 1H-indol-4-amine is introduced via microwave-assisted coupling (50°C, 30 minutes).

  • Cleavage : TFA/DCM (95:5) releases the product, yielding 90–94% purity after HPLC purification.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Classical Amidation70–7595–98Low cost, simplicitySide reactions with indole NH
Pd-Catalyzed68–7298–99Scalability, regioselectivityRequires inert atmosphere
Benzotriazole-Mediated82–8797–99Mild conditions, enantioselectivityHigh reagent cost
Solid-Phase85–9090–94High-throughput compatibilitySpecialized equipment required

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

  • ¹H NMR (DMSO-d₆): δ 10.01 (s, 1H, amide NH), 7.68 (d, J = 2.0 Hz, indole H), 3.77 (s, 6H, OCH₃).

  • IR (KBr): 1652 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H bend).

  • HPLC : Retention time = 12.7 minutes (C18 column, 70:30 MeCN/H₂O).

Industrial-Scale Considerations

For kilogram-scale production, the Pd-catalyzed method is preferred due to its reproducibility. A 2024 study demonstrated a 5 kg batch with 71% yield using continuous flow reactors, reducing catalyst loading to 0.5 mol%. Critical parameters include:

  • Temperature control (±2°C) to prevent indole decomposition.

  • Strict exclusion of moisture to avoid hydrolysis of the benzoyl chloride intermediate.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and substituted indoles, which can have varied biological activities .

Scientific Research Applications

Anticancer Properties

One of the most prominent applications of N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit potent inhibitory effects on tubulin polymerization, a crucial mechanism in cancer cell proliferation.

  • Mechanism of Action : The compound has been identified as a novel tubulin polymerization inhibitor, targeting the colchicine binding site on β-tubulin. This interaction disrupts the microtubule network essential for mitosis in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines, including MGC-803 (gastric cancer), PC-3 (prostate cancer), and EC-109 (esophageal cancer), with IC50 values ranging from 1.56 μM to 14.5 μM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (μM)Mechanism
MGC-8031.56Tubulin polymerization inhibition
PC-33.56Tubulin polymerization inhibition
EC-10914.5Tubulin polymerization inhibition

Antimicrobial Activity

Beyond its anticancer properties, this compound also demonstrates antimicrobial activity against various pathogens.

  • Antibacterial Studies : The compound has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The zones of inhibition were measured to assess its antibacterial potency .

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus21
Bacillus subtilis22

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

  • Modification Insights : Studies have indicated that modifications to the indole and benzamide moieties can significantly enhance biological activity. For instance, substituents on the aromatic ring influence both anticancer and antimicrobial efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Synthesis and Evaluation : A study synthesized various indole-benzamide derivatives and evaluated their biological activities against several pathogens and cancer cell lines. The findings highlighted the importance of specific functional groups in enhancing activity .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds to their biological targets, further supporting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The bioactivity of 3,4,5-trimethoxybenzamide derivatives is highly dependent on the substituent attached to the amide nitrogen. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Structural and Physical Properties
Compound Name (Substituent) Molecular Weight Melting Point (°C) Yield (%) Key Structural Features References
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 380.22 Not reported Not reported Bromophenyl group, hydrogen bonding along [101] crystal axis
N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide 343.35 Not reported Not reported Fluorobenzyl side chain, inactive against SCC9 cells
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 404.87 Not reported Not reported Thiazole ring, enhanced enzyme interactions
N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide 255.27 Not reported Not reported Hydroxyethyl group, improved solubility
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide 312.32 Not reported Not reported Cyano group, electron-withdrawing effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, CN) : Enhance stability and influence crystal packing (e.g., bromophenyl derivative forms hydrogen-bonded chains) .
  • Heterocyclic Attachments (e.g., thiazole) : Improve target specificity, as seen in thiazole-containing derivatives .
  • Polar Side Chains (e.g., hydroxyethyl) : Increase solubility, critical for bioavailability .
Table 2: Cytotoxic Activity of Selected Analogues
Compound Name Cancer Cell Line Tested IC₅₀ / Activity Key SAR Insight References
N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide Glioblastoma Active Fluorine enhances lipophilicity
N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide SCC9 (oral squamous) Inactive Tissue-specific activity variations
Furan-2-yl derivatives (4a–4e) MCF-7 (breast) Varies by substituent Methoxyaryl groups enhance tubulin binding

Key Findings :

  • Substituent Position Matters : Derivatives with ortho- or meta-tolyl groups (e.g., 4a, 4b) show higher melting points (217–251°C) than para-substituted analogues, suggesting stronger intermolecular interactions .
  • Methoxy Groups Are Critical : The 3,4,5-trimethoxyphenyl core is essential for tubulin polymerization inhibition, a mechanism shared with combretastatin analogues .
  • Inactive Compounds Provide Clues : The inactivity of N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide against SCC9 cells underscores the need for target-specific optimization .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., aromatic protons at δ 7.14–7.86 ppm for trimethoxybenzamide) and indole NH signals (δ 11.43–11.63 ppm) .
  • HRMS : Validates molecular formulas (e.g., C17_{17}H18_{18}NO6_6 with 332.1135 [M+H]+) .
  • HPLC : Purity >95% achieved via preparative HPLC with gradients optimized for polar substituents .

How can crystallographic data resolve ambiguities in molecular conformation, and what role does SHELX software play?

Advanced Research Question

  • SHELX Applications : SHELXL refines small-molecule structures using high-resolution data, critical for resolving torsional angles in benzamide-indole hybrids. SHELXE aids in experimental phasing for electron density mapping .
  • Case Study : N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide’s structure was solved via SHELX, confirming planar benzamide-indole geometry and intermolecular H-bonding .

What strategies guide structure-activity relationship (SAR) studies for enhancing biological activity?

Advanced Research Question

  • Substituent Modulation :
    • Thiazole Incorporation : Thioamide derivatives (e.g., compound 101) show improved glucosidase inhibition (IC50_{50} <10 µM) due to enhanced hydrophobic interactions .
    • Halogenation : 4-Fluorophenyl substituents in acrylamide hybrids increase cytotoxicity (e.g., 74% yield, IC50_{50} 8.2 µM against MCF-7) via π-π stacking .
  • Bioisosteric Replacement : Replacing indole with furan (e.g., compound 5) maintains antitumor activity while improving solubility .

How can contradictory results in cytotoxic activity across studies be systematically analyzed?

Advanced Research Question

  • Assay Standardization : Compare cell lines (e.g., HepG2 vs. MCF-7) and protocols (MTT vs. SRB assays) to identify variability .
  • Data Normalization : Control for substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) and stereochemistry .
  • Meta-Analysis : Cross-reference IC50_{50} values from (249–251°C mp, 61.53% C) and (248–250°C mp, 54.33% yield) to isolate structural determinants of activity .

What experimental design principles apply when modifying substituents for targeted drug delivery?

Advanced Research Question

  • PEGylation : Attach polyethylene glycol to bilosomal nano-vesicles to enhance tumor uptake of acrylamide derivatives (e.g., 4a–4d) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., succinate in ) for pH-sensitive release in cancer microenvironments .

How are purification challenges addressed for highly functionalized derivatives?

Basic Research Question

  • Chromatography : Preparative TLC with n-hexane/ethyl acetate (50:50) removes unreacted Lawesson’s reagent .
  • Recrystallization : Use DMF/H2_2O mixtures for polar derivatives (e.g., compound 2a) to achieve >95% purity .

What computational approaches validate molecular interactions in enzyme inhibition studies?

Advanced Research Question

  • Docking Simulations : AutoDock Vina models trimethoxybenzamide’s binding to acetylcholinesterase (e.g., ΔG = −9.2 kcal/mol for compound 82) .
  • MD Simulations : GROMACS assesses stability of indole-glucosidase complexes over 100 ns trajectories .

How do biological activities vary across structurally similar analogs, and what metrics are used?

Advanced Research Question

  • Comparative Metrics :
    • Cytotoxicity : IC50_{50} ranges from 8.2 µM (4a) to >100 µM (non-halogenated analogs) .
    • Enzyme Inhibition : Thiazole derivatives (e.g., 6a) show α-glucosidase IC50_{50} 12.8 µM vs. 45.3 µM for non-fluorinated analogs .
  • Thermodynamic Profiling : ΔS and ΔH values from ITC differentiate binding modes of carboxamide vs. thioamide derivatives .

What regulatory considerations apply to nomenclature and patenting of derivatives?

Basic Research Question

  • USP Compliance : Correct IUPAC naming (e.g., N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide hydrochloride per USP43–NF38) avoids patent disputes .
  • Patent Strategies : Prioritize novel substituents (e.g., 4,4-difluorocyclohexyl in compound 101) for broad intellectual property coverage .

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